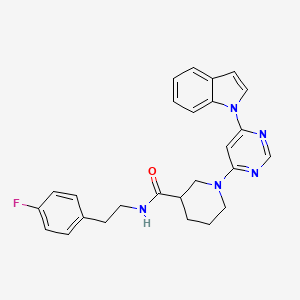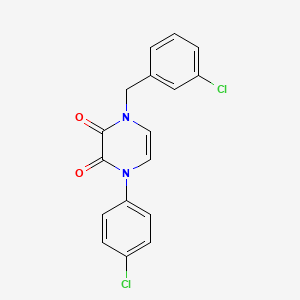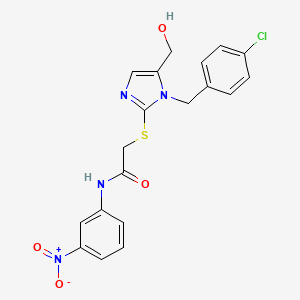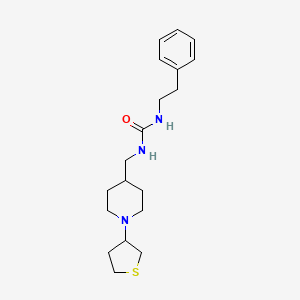![molecular formula C15H12ClN3O2 B2836623 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1020979-31-0](/img/structure/B2836623.png)
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide is a chemical compound with the empirical formula C7H6ClN3O . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been extensively studied . Various synthetic strategies and approaches have been developed and systematized according to the method used to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1nc(Cl)c2c(C)noc2n1 . The InChI key for this compound is CUFAYYSEUAURDV-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 183.60 . The compound’s empirical formula is C7H6ClN3O .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Innovative Synthesis Methods : Research by Guleli et al. (2019) outlines an efficient method for synthesizing derivatives of 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide, indicating the versatility of related compounds in chemical synthesis (Guleli et al., 2019).
- Electronic Structure and Tautomerism : Sączewski et al. (2014) investigated the electronic structure and prototropic tautomerism of similar compounds, providing insights into their chemical behavior and stability (Sączewski et al., 2014).
Molecular Docking and In Vitro Studies
- Molecular Docking Screenings : Flefel et al. (2018) conducted molecular docking screenings on novel pyridine derivatives, including related compounds, demonstrating their interaction with target proteins (Flefel et al., 2018).
- Antimicrobial Activity : Various studies have evaluated the antimicrobial activity of similar compounds. For instance, Riyadh (2011) explored the synthesis of pyrazoles with antimicrobial activities, highlighting the potential biomedical applications of these compounds (Riyadh, 2011).
Biological and Pharmacological Potential
- Antitumor and Antimicrobial Activities : Enaminones derived from similar compounds have been synthesized and evaluated for their antitumor and antimicrobial activities, as discussed by Riyadh (2011) (Riyadh, 2011).
- Potential Anti-Inflammatory Agents : Messaoud et al. (2014) described the synthesis of benzoxazolinonylcarboxamides, which are designed as anti-inflammatory agents and start from compounds structurally similar to 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide (Messaoud et al., 2014).
Chemical Transformations and Derivatives
- Utility in Construction of Novel Heterocyclic Systems : The research by Ibrahim et al. (2022) utilized similar compounds as intermediates to construct diverse heterocyclic systems, further demonstrating their utility in creating complex molecular structures (Ibrahim et al., 2022).
Orientations Futures
The compound and its derivatives could be further explored for their potential biological activity. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant anti-tubercular activity . This suggests that 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide and its derivatives could be promising candidates for future research in drug discovery and development.
Propriétés
IUPAC Name |
4-chloro-N-(4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-7-9(2)17-15-12(8)13(19-21-15)18-14(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIMBDOYKGKHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)



![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)
